molecular formula C23H19ClN4O B2846925 2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide CAS No. 957012-84-9

2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide

Cat. No.: B2846925
CAS No.: 957012-84-9
M. Wt: 402.88
InChI Key: INFRLRHKRJSSER-UHFFFAOYSA-N
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Description

This compound is a derivative of chloroacetamide . Chloroacetamide is a chlorinated organic compound with the molecular formula ClCH2CONH2 . It is a colorless solid, although older samples may appear yellow . It has a characteristic odor and is readily soluble in water .


Synthesis Analysis

Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The reaction is as follows: ClCH2CO2CH3 + NH3 → ClCH2C(O)NH2 + CH3OH .


Molecular Structure Analysis

The molecular structure of chloroacetamide shows the presence of N-H…O hydrogen bonds between the molecules .


Physical and Chemical Properties Analysis

Chloroacetamide has a melting point of 120 °C (248 °F; 393 K) and a solubility in water of 90 g/L at 25°C .

Safety and Hazards

Chloroacetamide is toxic, irritates eyes and skin, and may cause an allergic reaction . It is suspected of reproductive toxicity and teratogenicity .

Properties

IUPAC Name

2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c24-16-23(29)26-20-14-8-7-13-19(20)25-22-15-21(17-9-3-1-4-10-17)27-28(22)18-11-5-2-6-12-18/h1-15,25H,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFRLRHKRJSSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC3=CC=CC=C3NC(=O)CCl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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